molecular formula C10H13Cl2NO2 B1603134 4-Chloro-L-phenylalanine methyl ester hydrochloride CAS No. 60594-65-2

4-Chloro-L-phenylalanine methyl ester hydrochloride

Cat. No. B1603134
CAS RN: 60594-65-2
M. Wt: 250.12 g/mol
InChI Key: GCBCWTWQAFLKJG-FVGYRXGTSA-N
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Description

4-Chloro-L-phenylalanine methyl ester hydrochloride is a derivative of phenylalanine with a chloro group attached to the para position of the phenyl ring . It is a tryptophan hydroxylase inhibitor and is known to cross the blood-brain barrier more effectively than p-chlorophenylalanine .


Molecular Structure Analysis

The molecular formula of 4-Chloro-L-phenylalanine methyl ester hydrochloride is C10H13Cl2NO2 . Its molecular weight is 250.12 . The SMILES string representation is Cl.COC(=O)C(N)Cc1ccc(Cl)cc1 .


Chemical Reactions Analysis

4-Chloro-L-phenylalanine methyl ester hydrochloride is known to inhibit the synthesis of 5-hydroxytryptamine (5-HT), also known as serotonin . It has been used to induce 5-HT depletion in rats .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 186-189 °C (lit.) . It should be stored at -20°C .

Scientific Research Applications

Synthesis of Complex Molecular Structures

A study by Back and Nakajima (2000) demonstrates the use of amino acid esters, including 4-Chloro-L-phenylalanine methyl ester, in synthesizing complex molecular structures such as piperidines, pyrrolizidines, indolizidines, and quinolizidines. These compounds have significant applications in pharmaceuticals, particularly in developing drugs with potential therapeutic effects against various diseases. The method involves conjugate additions followed by intramolecular acylation, highlighting a versatile approach to synthesizing dendrobatid alkaloids, a class of compounds with notable biological activities (Back & Nakajima, 2000).

Biodegradable Materials

Pang and Chu (2010) explored the synthesis of biodegradable functional amino acid-based poly(ester amide)s using 4-Chloro-L-phenylalanine methyl ester. These polymers exhibit pendant carbon-carbon double bonds, which can be utilized for further functionalization or conjugation with bioactive agents. The study emphasizes the potential applications of these materials in biomedicine, including drug delivery systems and tissue engineering scaffolds, due to their biodegradability and functionalizability (Pang & Chu, 2010).

Enzymatic Synthesis and Biocatalysis

The enzymatic synthesis of oligopeptides from 4-Chloro-L-phenylalanine methyl ester and other hydrophobic amino acid esters was studied by Viswanathan et al. (2010). The research highlights the significance of using water-miscible organic cosolvents to transform reactions from heterogeneous to homogeneous conditions, enhancing the yield and efficiency of protease-catalyzed oligopeptide synthesis. This approach is pivotal in peptide synthesis, potentially improving the production of therapeutic peptides and proteins (Viswanathan et al., 2010).

Material Science and Hydrogel Formation

Mehta et al. (2011) demonstrated the synthesis of agarose-L-phenylalanine ester hydrogels, using a methodology that potentially includes 4-Chloro-L-phenylalanine methyl ester as a precursor. These hydrogels exhibit comparable gelling characteristics to agarose and are highly stable across various pH conditions. The study suggests potential applications of these hydrogels in microbiology, biomedical, and pharmaceutical fields, especially as matrices for cell culture and controlled drug release (Mehta et al., 2011).

Corrosion Inhibition

Research by Mobin et al. (2016) on the inhibitive effect of L-phenylalanine methyl ester hydrochloride on the corrosion of mild steel in hydrochloric acid solution indicates the potential of using this compound in corrosion inhibition. This application is critical in protecting industrial equipment and infrastructure from corrosion, thereby extending their lifespan and reducing maintenance costs (Mobin et al., 2016).

Future Directions

4-Chloro-L-phenylalanine methyl ester hydrochloride has been used in research to induce 5-HT depletion in rats and stimulate glucose intolerance in pregnant mice . It may continue to be used in similar research contexts in the future.

properties

IUPAC Name

methyl (2S)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBCWTWQAFLKJG-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635202
Record name Methyl 4-chloro-L-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-L-phenylalanine methyl ester hydrochloride

CAS RN

60594-65-2, 63024-26-0
Record name 4-Chloro-L-phenylalanine methyl ester hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060594652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-chloro-L-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-L-PHENYLALANINE METHYL ESTER HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QP66WC3GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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